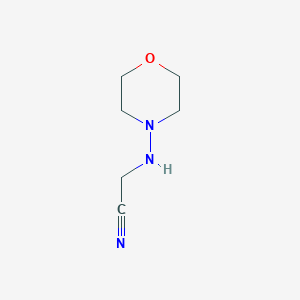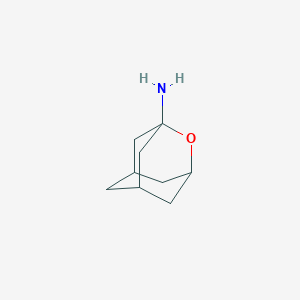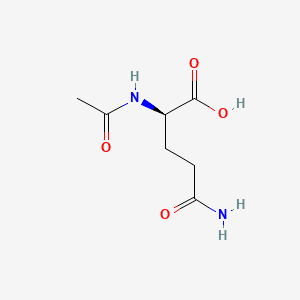
N-Acetyl-D-glutamine
Vue d'ensemble
Description
N-Acetyl-D-glutamine is an N (2)-acetylglutamine that has D-configuration. It is a N-acetyl-D-amino acid and a N (2)-acetylglutamine. It is a conjugate acid of a N-acetyl-D-glutaminate. It is an enantiomer of a N-acetyl-L-glutamine .
Synthesis Analysis
While specific synthesis methods for N-Acetyl-D-glutamine were not found, it’s known that acetylation is a common method for modifying amino acids. The process typically involves the reaction of an amino acid with acetic anhydride or acetyl chloride .Molecular Structure Analysis
The molecular formula of N-Acetyl-D-glutamine is C7H12N2O4. Its IUPAC name is (2 R )-2-acetamido-5-amino-5-oxopentanoic acid . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
N-Acetyl-D-glutamine can undergo various chemical reactions. For instance, it can decompose into glutamine, glutamic acid, pyroglutamic acid, N-acetylglutamic acid, and a novel compound, N-(2,6-dioxo-3-piperidinyl) acetamide .Physical And Chemical Properties Analysis
N-Acetyl-D-glutamine has a molecular weight of 188.18 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 5 . It is stable for 6 months at pH > 4.0 at about 20 °C .Applications De Recherche Scientifique
Role in Insulin Resistance
N-Acetyl-D-glutamine, also known as N-acetylglucosamine (GlcNAc), has been found to play a significant role in insulin resistance. Studies have shown that human serum levels of GlcNAc increase in proportion to insulin resistance . This suggests that GlcNAc could be a potential biomarker for insulin resistance, and could also play a role in its development .
Impact on Metabolism of Amino Acids, Purines, and Pyrimidines
Research has shown that the assimilation of N-acetyl-D-glutamine can have a widespread effect on the metabolisms of amino acids, purines, and pyrimidines in certain yeast species . This suggests that N-acetyl-D-glutamine could potentially be used to manipulate these metabolic pathways for various applications .
Detoxification and Treatment of Osteoarthritis
N-acetyl-D-glutamine has been used in the human body to detoxify the liver and kidneys, and to treat osteoarthritis . It has also been found to restore and maintain cartilage, reduce inflammation, and protect the liver .
Protein Synthesis
N-acetyl-D-glutamine, also referred to as NAG, has been found to be efficiently utilized to synthesize protein when added to rat parenteral nutrition solution . This suggests that N-acetyl-D-glutamine could potentially be used as a precursor for glutamine, which is essential for protein synthesis .
Enhancement of Gut Microbiome
N-acetyl-D-glutamine has been found to enhance the gut microbiome to produce cytokines . This suggests that N-acetyl-D-glutamine could potentially be used to manipulate the gut microbiome for various health benefits .
Potential Applications in Genetic Engineering
The ability of certain yeast species to assimilate N-acetyl-D-glutamine and its impact on the intracellular concentration of a wide range of nitrogen-containing compounds suggests potential applications in genetic engineering . For instance, it could be used to develop novel yeast strains for the production of valuable nitrogen-containing compounds from N-acetyl-D-glutamine .
Mécanisme D'action
Target of Action
N-Acetyl-D-glutamine primarily targets the glutamine metabolic pathway . It interacts with various enzymes involved in this pathway, such as N-acetylglutamate synthase and ornithine acetyltransferase . These enzymes play crucial roles in the biosynthesis of arginine and the urea cycle .
Mode of Action
N-Acetyl-D-glutamine interacts with its targets by providing a source of nitrogen and carbon, which are essential for various metabolic processes . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue .
Biochemical Pathways
N-Acetyl-D-glutamine affects several biochemical pathways. It plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling . It also impacts the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a critical component for protein glycosylation .
Pharmacokinetics
It is known to be a white crystalline powder that is soluble in water and ethanol . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of N-Acetyl-D-glutamine results in various molecular and cellular effects. It is involved in the regulation of a wide range of nitrogen-containing compounds, influencing their intracellular concentration . It also plays a role in the brain glutamate/gamma-amino butyric acid cycle . Moreover, it has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis .
Action Environment
The action, efficacy, and stability of N-Acetyl-D-glutamine can be influenced by various environmental factors. For instance, the presence of other nutrients and metabolites can affect its metabolism . Additionally, the pH of the environment can impact its stability and activity
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-acetamido-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRODHGGIIXDV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glutamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-Methyl 2-acetyl-1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3323103.png)

![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)

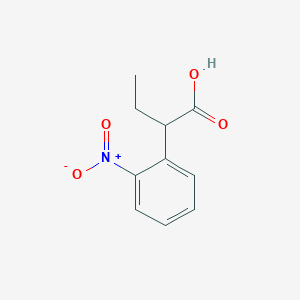
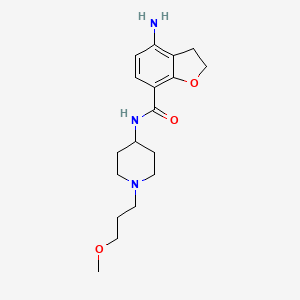

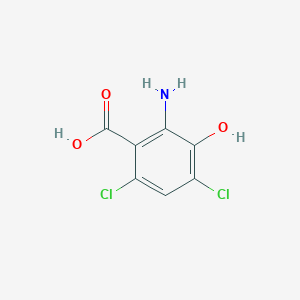

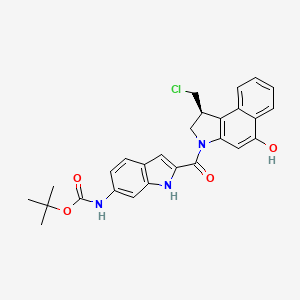
![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
